molecular formula C20H34O3 B1258906 5-HETrE

5-HETrE

Cat. No.: B1258906
M. Wt: 322.5 g/mol
InChI Key: LSADDRSUZRRBAN-SRMUOKRHSA-N
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Description

It is a metabolite of the omega-6 fatty acid gamma-linolenic acid, formed via the action of the enzyme 5-lipoxygenase . This compound plays a significant role in various biological processes and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxyicosatrienoic acid is synthesized from gamma-linolenic acid through the action of the enzyme 5-lipoxygenase . The intermediate in this process is dihomo-gamma-linolenic acid. The reaction conditions typically involve the presence of the enzyme and suitable cofactors under physiological conditions.

Industrial Production Methods

Industrial production methods for 5-Hydroxyicosatrienoic acid are not well-documented, likely due to its specific biological role and the complexity of its synthesis. Most production methods are likely to be laboratory-based, focusing on enzymatic synthesis using purified enzymes and controlled conditions.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyicosatrienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    5-oxo-6E,8Z,11Z-eicosatetraenoic acid (5-oxo-ETE): A potent proinflammatory mediator.

    Other hydroxylated derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Hydroxyicosatrienoic acid has a wide range of scientific research applications, including:

Mechanism of Action

5-Hydroxyicosatrienoic acid exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(6E,8Z,11Z)-5-hydroxyicosa-6,8,11-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)/b10-9-,13-12-,16-14+

InChI Key

LSADDRSUZRRBAN-SRMUOKRHSA-N

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C=C\C(CCCC(=O)O)O

SMILES

CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O

Canonical SMILES

CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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